molecular formula C34H24O4 B121270 [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate CAS No. 57405-00-2

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate

Cat. No.: B121270
CAS No.: 57405-00-2
M. Wt: 496.5 g/mol
InChI Key: UVSLXJSTZCHCPR-NYDCQLBNSA-N
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Description

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate typically involves multi-step organic reactions. One common approach might include:

    Starting Material: The synthesis begins with a suitable precursor, such as benzo[a]pyrene.

    Functionalization: Introduction of hydroxyl groups through reactions like hydroxylation.

    Esterification: The hydroxylated intermediate is then esterified with benzoyl chloride under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process may include:

    Batch Processing: Large reactors are used to carry out the reactions.

    Purification: Techniques like recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce halogen atoms into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is studied for its unique structural properties and reactivity. It can be used as a model compound to understand the behavior of PAHs.

Biology

In biology, this compound may be investigated for its interactions with biological molecules, such as DNA and proteins. Studies might focus on its potential mutagenic or carcinogenic effects.

Medicine

In medicine, research could explore the compound’s potential therapeutic applications or its role in disease mechanisms. For instance, its interactions with cellular pathways might be studied to develop new drugs.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes like gene expression, signal transduction, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: A well-known PAH with similar structural features.

    7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene: A metabolite of benzo[a]pyrene.

    Benzopyrene derivatives: Various derivatives with different functional groups.

Uniqueness

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is unique due to its specific ester functional groups and stereochemistry, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-17,20,29,32H,18-19H2/t29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSLXJSTZCHCPR-NYDCQLBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@@H]([C@H]1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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